

Comparative Biological Activity of 3-Aminopyrazole Analogs as AXL Kinase Inhibitors

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Compound of Interest		
Compound Name:	1-benzyl-4-bromo-1H-pyrazol-3-	
	amine	
Cat. No.:	B1293028	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 3-aminopyrazole derivatives as potent and selective inhibitors of AXL receptor tyrosine kinase. The data and protocols presented are based on the findings reported in the study titled "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors."[1][2][3][4] AXL kinase is a promising target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance.[5][6] The following sections detail the structure-activity relationship (SAR) of these analogs, the experimental methods used for their evaluation, and a visualization of the AXL signaling pathway.

Data Presentation: Comparative AXL Kinase Inhibitory Activity

The in vitro inhibitory activities of the synthesized 3-aminopyrazole derivatives against AXL kinase were evaluated using an enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below. This data highlights the key structural modifications that influence inhibitory potency.



Compound ID	R1	R2	R3	AXL Kinase IC50 (nM)[7]
6a	Н	Н	Н	>1000
6d	F	Н	Н	175
6h	Н	Н	OCF3	11.2
61	F	Н	OCF3	3.5
6q	F	Me	OCF3	2.1
6li (BPI-9016M)	F	Et	OCF3	1.6

Note: The core structure of the compared analogs is a 3-aminopyrazole scaffold. The specific substitutions at R1, R2, and R3 positions on the phenyl ring attached to the pyrazole core are varied to determine their effect on inhibitory activity.

Experimental Protocols

A detailed methodology for the key in vitro experiment is provided below to allow for replication and validation of the presented findings.

In Vitro AXL Kinase Inhibition Assay (ELISA)

The inhibitory activity of the 3-aminopyrazole analogs against the AXL kinase domain was determined using a quantitative enzyme-linked immunosorbent assay (ELISA).

Materials:

- Recombinant human AXL kinase domain
- Poly(Glu, Tyr) 4:1 as a substrate
- Adenosine triphosphate (ATP)
- 96-well microplates
- Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)



- Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., sulfuric acid)
- Test compounds (3-aminopyrazole analogs)

Procedure:

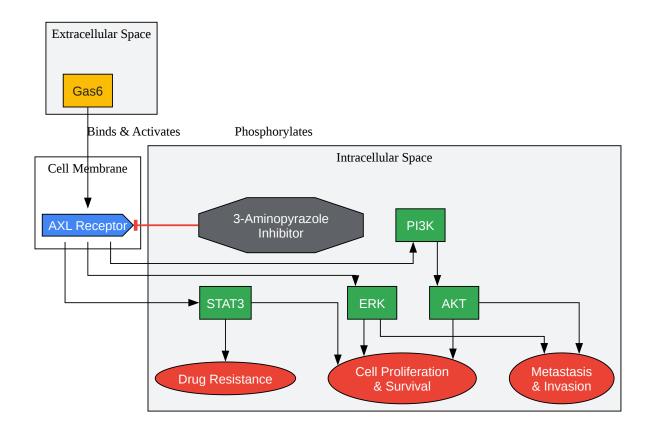
- The 96-well microplates were pre-coated with the Poly(Glu, Tyr) 4:1 substrate.
- A solution of the recombinant human AXL kinase domain was prepared in the assay buffer.
- The test compounds were serially diluted to various concentrations.
- The AXL kinase solution was added to the wells, followed by the addition of the test compounds at different concentrations.
- The kinase reaction was initiated by adding a solution of ATP.
- The plates were incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
- After incubation, the reaction mixture was removed, and the wells were washed multiple times with a wash buffer to remove non-specific binding.
- An anti-phosphotyrosine-HRP antibody solution was added to each well to detect the level of substrate phosphorylation.
- The plates were incubated for a further period to allow the antibody to bind to the phosphorylated substrate.
- Following another washing step, the TMB substrate was added to the wells, initiating a colorimetric reaction.
- The reaction was stopped by the addition of a stop solution.



- The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 450 nm).
- The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagram illustrates the simplified signaling pathway of the AXL receptor tyrosine kinase, which is the molecular target of the 3-aminopyrazole analogs discussed in this guide.





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Caption: Simplified AXL receptor tyrosine kinase signaling pathway and its inhibition.

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